molecular formula C15H22O4 B1180636 2,3-Dihydroxypterodontic acid CAS No. 185821-32-3

2,3-Dihydroxypterodontic acid

Cat. No.: B1180636
CAS No.: 185821-32-3
M. Wt: 266.33 g/mol
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

It is known to interact with enzymes such as decarboxylases

Mode of Action

The compound’s interaction with its targets involves a complex process. For instance, it has been observed that 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao), an enzyme that shares structural similarities with 2,3-Dihydroxypterodontic acid, has a V-shaped tunnel through which the substrate travels in the enzyme . The side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions . This suggests that this compound may have a similar mode of action, but further studies are required to confirm this.

Biochemical Pathways

It is known that the compound interacts with decarboxylases , which play a crucial role in various biochemical pathways, including amino acid, carbohydrate, and lipid metabolism

Result of Action

Given its interaction with decarboxylases , it can be hypothesized that the compound may influence processes such as decarboxylation and carboxylation, thereby affecting various cellular functions.

Comparison with Similar Compounds

  • 2,3-Dihydroxybenzoic acid
  • 2,3-Dihydroxycinnamic acid
  • 2,3-Dihydroxyphenylacetic acid

Comparison: 2,3-Dihydroxypterodontic acid is unique due to its specific bioactive properties and its natural occurrence in Pterodon emarginatus .

Properties

IUPAC Name

2-[(2R,4aS,6R,7R,8R)-6,7-dihydroxy-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-8(14(18)19)10-4-5-15(3)7-12(16)13(17)9(2)11(15)6-10/h6,9-10,12-13,16-17H,1,4-5,7H2,2-3H3,(H,18,19)/t9-,10-,12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLUMTSGGLOUCH-WHLPLNIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC2(C1=CC(CC2)C(=C)C(=O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H](C[C@]2(C1=C[C@@H](CC2)C(=C)C(=O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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